1-Ethyl-1,4-diazepan-2-one

Vue d'ensemble

Description

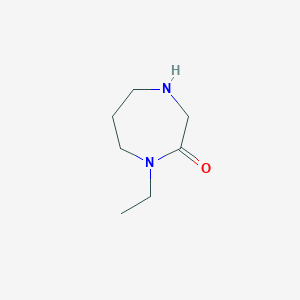

1-Ethyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C7H14N2O. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Méthodes De Préparation

The synthesis of 1-ethyl-1,4-diazepan-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethylamine with a suitable diketone can lead to the formation of the diazepane ring. Industrial production methods often utilize continuous flow chemistry to ensure high yields and purity .

Analyse Des Réactions Chimiques

1-Ethyl-1,4-diazepan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can be substituted with different functional groups.

Cyclization: The compound can undergo cyclization reactions to form more complex structures

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₉H₁₈N₂O

Molecular Weight : 174.25 g/mol

The compound features a diazepane ring, which is known for its interactions with various biological targets, making it a valuable scaffold in drug development.

Medicinal Chemistry

1-Ethyl-1,4-diazepan-2-one has been investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of various pharmacologically active compounds. Notably, derivatives of this compound have shown promise in treating conditions such as:

- Alzheimer's Disease : Compounds derived from diazepanones have been explored for their inhibitory effects on butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's pathology. For instance, a study identified a selective BChE inhibitor with a similar scaffold that demonstrated significant activity (IC50 = 1.4 μM) against BChE, suggesting potential for treating cognitive decline associated with Alzheimer's .

- Anticancer Activity : Research indicates that diazepane derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies highlight the ability of certain analogs to bind to dopamine receptors, which may be leveraged for cancer treatment .

The biological activities of this compound and its derivatives include:

- Antiviral Properties : Similar compounds have been shown to inhibit viral replication by targeting viral enzymes. For example, some diazepane derivatives exhibit antiviral effects against HIV in vitro .

- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, potentially reducing levels of pro-inflammatory cytokines in cellular models .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .

Synthetic Applications

In synthetic chemistry, this compound serves as an important intermediate for creating more complex organic molecules. Its synthesis typically involves reactions with ethyl bromoacetate and diazepane under specific conditions (e.g., using sodium hydride or potassium carbonate as a base) . This versatility allows chemists to explore various modifications leading to novel compounds with potential applications in pharmaceuticals.

Case Study 1: Alzheimer’s Disease Inhibition

A study utilized structure-based virtual screening to identify potent BChE inhibitors based on the 1,4-diazepanone scaffold. The results indicated that certain derivatives could effectively inhibit BChE activity while maintaining high permeability across the blood-brain barrier . This opens avenues for developing new therapeutic agents targeting Alzheimer's disease.

Case Study 2: Anticancer Potential

In vivo studies involving diazepane analogs have shown promising results in inhibiting tumor growth across various cancer cell lines. One study highlighted the ability of a specific diazepane derivative to induce apoptosis effectively . These findings suggest that further exploration of this compound could lead to new cancer therapies.

Case Study 3: Antimicrobial Efficacy

Preliminary evaluations of the antimicrobial activity of this compound revealed effectiveness against a range of bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments .

Mécanisme D'action

The mechanism of action of 1-ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant properties .

Comparaison Avec Des Composés Similaires

1-Ethyl-1,4-diazepan-2-one can be compared with other diazepane derivatives such as diazepam and clonazepam. While all these compounds share a similar core structure, this compound is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Diazepam: Commonly used as an anxiolytic and anticonvulsant.

Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Oxazepam: Another benzodiazepine derivative with anxiolytic properties .

Activité Biologique

1-Ethyl-1,4-diazepan-2-one is a compound belonging to the diazepanone family, known for its diverse biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Its structure can be represented as follows:

This compound is characterized by an ethyl group attached to the nitrogen atom at position 1, influencing its pharmacological properties.

Target of Action

The primary target of this compound is the GABAergic system. It enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability, leading to various physiological effects such as sedation and muscle relaxation.

Mode of Action

The compound acts as a positive allosteric modulator of GABA_A receptors. By binding to these receptors, it increases the frequency of chloride ion channel opening, resulting in hyperpolarization of neurons and decreased excitability.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds such as diazepam exhibit a biphasic half-life with rapid distribution followed by prolonged elimination. This suggests that this compound may share similar pharmacokinetic characteristics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anxiolytic Effects : The compound has shown potential in reducing anxiety levels through its action on GABA_A receptors.

- Anticonvulsant Properties : Its ability to modulate GABAergic activity suggests efficacy in preventing seizures .

- Muscle Relaxation : The sedative effects contribute to muscle relaxation, making it relevant in treating muscle spasms .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity and safety profile of this compound:

Biochemical Analysis

The compound has been implicated in various biochemical pathways:

- Cell Signaling : It influences gene expression and cellular metabolism by interacting with enzymes such as imine reductases.

- Subcellular Localization : The localization patterns within cells affect its functional activity and therapeutic applications.

Propriétés

IUPAC Name |

1-ethyl-1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPQQKHLEJGBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.